molecular formula C15H14Br2N2O B14377075 N,N'-Bis(2-bromo-4-methylphenyl)urea CAS No. 88312-99-6

N,N'-Bis(2-bromo-4-methylphenyl)urea

Cat. No.: B14377075
CAS No.: 88312-99-6
M. Wt: 398.09 g/mol
InChI Key: LGBXKSSLZHQYKA-UHFFFAOYSA-N
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Description

N,N’-Bis(2-bromo-4-methylphenyl)urea is an organic compound with the molecular formula C15H14Br2N2O It is a derivative of urea, where the hydrogen atoms are replaced by 2-bromo-4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-bromo-4-methylphenyl)urea typically involves the reaction of 2-bromo-4-methylaniline with phosgene or a phosgene equivalent, such as triphosgene. The reaction is carried out in an inert solvent like dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for N,N’-Bis(2-bromo-4-methylphenyl)urea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-bromo-4-methylphenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in an inert solvent are employed.

Major Products Formed

    Substitution: Products depend on the substituent introduced, such as alkyl or aryl derivatives.

    Oxidation: Products include various oxidized forms of the original compound.

    Reduction: Amines or other reduced forms of the compound are typically formed.

Scientific Research Applications

N,N’-Bis(2-bromo-4-methylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-bromo-4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the urea moiety play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(4-methylphenyl)urea
  • N,N’-Bis(2-ethyl-6-methylphenyl)urea
  • N-(4-methylphenyl)-N’-(3-nitrophenyl)urea
  • N,N’-Bis(3-nitrophenyl)urea

Uniqueness

N,N’-Bis(2-bromo-4-methylphenyl)urea is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atoms enhance its potential for substitution reactions and may contribute to its biological efficacy.

Properties

CAS No.

88312-99-6

Molecular Formula

C15H14Br2N2O

Molecular Weight

398.09 g/mol

IUPAC Name

1,3-bis(2-bromo-4-methylphenyl)urea

InChI

InChI=1S/C15H14Br2N2O/c1-9-3-5-13(11(16)7-9)18-15(20)19-14-6-4-10(2)8-12(14)17/h3-8H,1-2H3,(H2,18,19,20)

InChI Key

LGBXKSSLZHQYKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C)Br)Br

Origin of Product

United States

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